molecular formula C15H12BrF5N2O3 B11699964 2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11699964
M. Wt: 443.16 g/mol
InChI Key: OQXWAEMCGAXMOH-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines fluorinated alkyl groups, bromophenyl groups, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.

    Attachment of the Pentafluoropropyl Group: The pentafluoropropyl group is typically introduced via a nucleophilic substitution reaction using a pentafluoropropyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. Additionally, the bromophenyl group can interact with biological targets, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated groups impart unique properties such as hydrophobicity and chemical resistance, making it suitable for coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorinated and brominated groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2,2,3,3,3-Pentafluoropropyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of 2,2,3,3,3-Pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of fluorinated and brominated groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H12BrF5N2O3

Molecular Weight

443.16 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H12BrF5N2O3/c1-7-10(12(24)26-6-14(17,18)15(19,20)21)11(23-13(25)22-7)8-4-2-3-5-9(8)16/h2-5,11H,6H2,1H3,(H2,22,23,25)

InChI Key

OQXWAEMCGAXMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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